molecular formula C13H8INO3 B3958997 [(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate

[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate

Cat. No.: B3958997
M. Wt: 353.11 g/mol
InChI Key: CUBSGDRLXSSIQS-UHFFFAOYSA-N
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Description

[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate typically involves the condensation of 4-iodobenzoic acid with an appropriate cyclohexadienone derivative. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction conditions usually require refluxing the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and using advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadienone moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone group to a cyclohexanol derivative.

    Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, [(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new organic compounds .

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of [(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure provides a versatile platform for the development of new compounds with tailored properties .

Properties

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8INO3/c14-10-3-1-9(2-4-10)13(17)18-15-11-5-7-12(16)8-6-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBSGDRLXSSIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate
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[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate
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[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate
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[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate
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[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate
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[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate

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